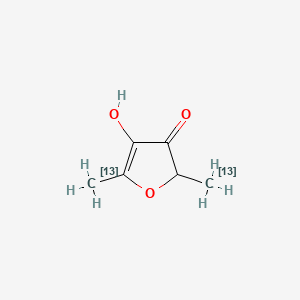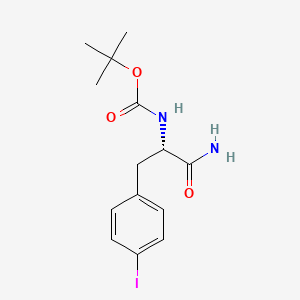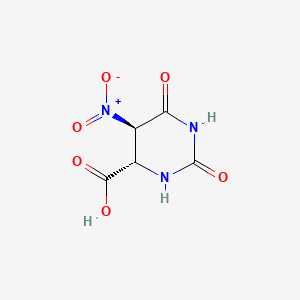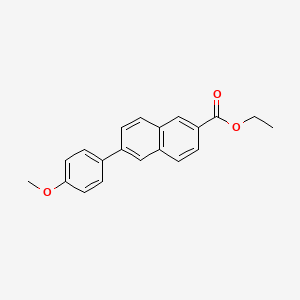
2,5-Dimethyl-4-hydroxy-3(2H)-furanone-13C2
Vue d'ensemble
Description
2,5-Dimethyl-4-hydroxy-3(2H)-furanone-13C2 is a labeled version of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone, a compound known for its caramel-like aroma. This compound is naturally found in various fruits such as strawberries, pineapples, and tomatoes. It is widely used in the food industry as a flavoring agent due to its pleasant sensory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone typically involves the Maillard reaction, which is a complex series of chemical reactions between amino acids and reducing sugars, usually requiring heat . Another method involves the enzymatic conversion of D-fructose-1,6-diphosphate .
Industrial Production Methods
Industrial production of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone often employs chemical synthesis due to its efficiency. there is a growing interest in biotechnological processes that utilize biosynthetic enzymes for the production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethyl-4-hydroxy-3(2H)-furanone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
2,5-Dimethyl-4-hydroxy-3(2H)-furanone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the Maillard reaction and other complex chemical processes.
Biology: This compound is studied for its role in the flavor profile of various fruits and its biosynthesis pathways.
Medicine: Research is being conducted on its potential antimicrobial properties and its effects on human health.
Mécanisme D'action
The mechanism of action of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone involves its interaction with various molecular targets and pathways. For instance, it has been shown to arrest the cell cycle at the S and G2/M phase in Candida albicans, indicating its potential as an anti-infective agent . The compound’s effects are mediated through its ability to interact with cellular components and disrupt normal cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-5-methyl-3(2H)-furanone: Another compound with a similar structure and aroma profile.
2,5-Dimethyl-4-methoxy-3(2H)-furanone: Known for its sweet, caramel-like aroma.
5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone: Shares similar sensory properties and is also used in the food industry.
Uniqueness
2,5-Dimethyl-4-hydroxy-3(2H)-furanone is unique due to its specific sensory properties and its presence in a wide variety of fruits. Its labeled version, 2,5-Dimethyl-4-hydroxy-3(2H)-furanone-13C2, is particularly valuable in research for tracing and studying metabolic pathways .
Propriétés
IUPAC Name |
4-hydroxy-2,5-di((113C)methyl)furan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-3-5(7)6(8)4(2)9-3/h3,8H,1-2H3/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAXVXBDKKUCGI-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)C(=C(O1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C1C(=O)C(=C(O1)[13CH3])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1H-4,7-Methanopyrrolo[2,3-c]pyridine](/img/structure/B590855.png)



![2,7-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B590869.png)
![6-[(3-Adamantyl-4-methoxyphenyl)]-2-naphthoic Acid Ethyl Ester](/img/structure/B590870.png)



![3-Methoxy-4-[[5-[(methoxycarbonyl)amino]-1-methyl-1H-indol-3-yl]methyl]benzoic Acid](/img/structure/B590876.png)

